molecular formula C16H23NO4 B1396567 (S)-methyl 3-(benzyloxycarbonylamino)-5-methylhexanoate CAS No. 96386-94-6

(S)-methyl 3-(benzyloxycarbonylamino)-5-methylhexanoate

Cat. No. B1396567
CAS RN: 96386-94-6
M. Wt: 293.36 g/mol
InChI Key: BBFRZHWCVFSFQZ-AWEZNQCLSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s role or use in industry or research might also be mentioned.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. Spectroscopic properties might also be included.


Scientific Research Applications

1. Chemical Development in Anticonvulsant Manufacturing

The compound has been utilized in the development of anticonvulsants, particularly in the manufacturing process of (S)-3-(aminomethyl)-5-methylhexanoic acid. This process involves chiral alkylation and resolution with (S)-(+)-mandelic acid, highlighting the compound's role in synthesizing key pharmaceutical ingredients (Hoekstra et al., 1997).

2. Enantioselective Synthesis in Medicinal Chemistry

The compound plays a crucial role in the enantioselective synthesis of Pregabalin, an important pharmaceutical agent. A key step in this process is the asymmetric hydrogenation of a related compound to achieve high enantiomeric excess, demonstrating its importance in creating high-purity medicinal compounds (Burk et al., 2003).

3. Selective Protection in Organic Synthesis

In organic synthesis, this compound has been used for the selective protection of 2,3-diaminopropionic acid. This process yields diaminopropionic acid methyl ester, a significant intermediate in the synthesis of various organic compounds (Egbertson, Homnick, & Hartman, 1993).

4. Role in the Synthesis of Fluorescent Derivatives

The compound is involved in synthesizing fluorescent derivatives, such as in the acylation of nucleosides. These fluorescent derivatives are useful in biochemical assays and as DNA polymerase substrates (Sarfati et al., 1995).

Safety And Hazards

This would include information on the compound’s toxicity, flammability, and reactivity. It would also include any precautions that need to be taken when handling the compound.


Future Directions

This could include potential applications of the compound, or areas of research that could be pursued to learn more about the compound.


properties

IUPAC Name

methyl (3S)-5-methyl-3-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-12(2)9-14(10-15(18)20-3)17-16(19)21-11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,17,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFRZHWCVFSFQZ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001172280
Record name Methyl (3S)-5-methyl-3-[[(phenylmethoxy)carbonyl]amino]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 3-(benzyloxycarbonylamino)-5-methylhexanoate

CAS RN

96386-94-6
Record name Methyl (3S)-5-methyl-3-[[(phenylmethoxy)carbonyl]amino]hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96386-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3S)-5-methyl-3-[[(phenylmethoxy)carbonyl]amino]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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